8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a complex organic compound with the molecular formula C19H12ClF5O4 . This compound is known for its unique structure, which includes a chlorinated chromenone core and a pentafluorobenzyl ether group. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
The synthesis of 8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves multiple steps. The reaction conditions often require the use of strong bases and organic solvents to facilitate the substitution process .
Chemical Reactions Analysis
8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one can undergo various chemical reactions, including:
Scientific Research Applications
This compound has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is not fully understood. it is believed to interact with specific molecular targets, potentially inhibiting or activating certain pathways . Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar compounds include other chlorinated chromenones and pentafluorobenzyl ethers. For example:
- 8-chloro-7-[(4-fluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
- 8-chloro-7-[(4-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and reactivity. The presence of the pentafluorobenzyl group in 8-chloro-7-[(pentafluorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one makes it particularly unique due to the electron-withdrawing effects of the fluorine atoms .
Properties
Molecular Formula |
C19H10ClF5O3 |
---|---|
Molecular Weight |
416.7 g/mol |
IUPAC Name |
8-chloro-7-[(2,3,4,5,6-pentafluorophenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C19H10ClF5O3/c20-11-4-9-7-2-1-3-8(7)19(26)28-12(9)5-13(11)27-6-10-14(21)16(23)18(25)17(24)15(10)22/h4-5H,1-3,6H2 |
InChI Key |
BHBDJVJLANWIMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=O)OC3=CC(=C(C=C23)Cl)OCC4=C(C(=C(C(=C4F)F)F)F)F |
Origin of Product |
United States |
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